N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
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Overview
Description
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound with a unique structure that includes a butoxyphenyl group, a dioxidotetrahydrothieno[3,4-d][1,3]thiazole ring, and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps. The process begins with the preparation of the thieno[3,4-d][1,3]thiazole core, which can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent. The butoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the methoxyacetamide moiety through an amidation reaction. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The butoxyphenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide: shares similarities with other thieno[3,4-d][1,3]thiazole derivatives, such as those with different substituents on the phenyl ring or variations in the acetamide group.
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H24N2O5S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C18H24N2O5S2/c1-3-4-8-25-14-7-5-6-13(9-14)20-15-11-27(22,23)12-16(15)26-18(20)19-17(21)10-24-2/h5-7,9,15-16H,3-4,8,10-12H2,1-2H3 |
InChI Key |
VTAGUGHECZCXPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COC |
Origin of Product |
United States |
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